4-(4-Phenylphenyl)pyrimidine

Description

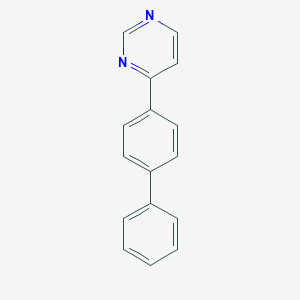

Structure

2D Structure

3D Structure

Properties

CAS No. |

92867-89-5 |

|---|---|

Molecular Formula |

C16H12N2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

4-(4-phenylphenyl)pyrimidine |

InChI |

InChI=1S/C16H12N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-10-11-17-12-18-16/h1-12H |

InChI Key |

QAHGDOUMCYILBM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=NC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=NC=C3 |

solubility |

0.2 [ug/mL] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 4 Phenylphenyl Pyrimidine and Its Derivatives

Established Synthetic Pathways for Pyrimidine (B1678525) Core Formation

The construction of the central pyrimidine ring is a critical step in the synthesis of 4-(4-phenylphenyl)pyrimidine. Several classical and modern methods have been established for this purpose.

Cyclocondensation Reactions (e.g., with Chalcone (B49325) Derivatives and Guanidine (B92328) Hydrochloride)

A widely employed and robust method for synthesizing 2-aminopyrimidine (B69317) derivatives involves the cyclocondensation of chalcones (α,β-unsaturated ketones) with guanidine hydrochloride. asianpubs.orgaaru.edu.jojocpr.com This reaction proceeds under basic conditions, often using potassium hydroxide (B78521) or sodium ethoxide, and typically involves refluxing in an alcoholic solvent like ethanol. aaru.edu.jojocpr.com The chalcone precursor, which contains the biphenyl (B1667301) moiety, can be synthesized through a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aldehyde. researchgate.net For instance, the reaction of a chalcone with guanidine hydrochloride in the presence of a base leads to the formation of the corresponding 2-amino-4,6-disubstituted pyrimidine. jocpr.comresearchgate.net This method is valued for its operational simplicity and the ready availability of starting materials.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| Chalcone Derivative | Guanidine Hydrochloride | KOH, Ethanol, Reflux | 2-Aminopyrimidine Derivative | aaru.edu.jo |

| (E)-1-(7-hydroxy-2,2-dimethylchroman-6-yl)-3-p-tolylprop-2-en-1-one | Guanidine Hydrochloride | Alkali medium | 2,2-dimethyl-6-(2-amino-6-p-tolylpyrimidin-4-yl)chroman-7-ol | jocpr.com |

| Polyfluorinated Chalcones | Guanidine | Base | 4-Phenylpyrimidin-2-amine | researchgate.net |

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like pyrimidines in a single synthetic step. frontiersin.orgnih.govorganic-chemistry.org The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, which can be further modified. nih.gov While not directly yielding this compound in one pot, MCRs are instrumental in creating highly functionalized pyrimidine precursors. For example, a three-component reaction of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride, can produce 4,5-disubstituted pyrimidines. organic-chemistry.org Another approach involves the tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal (B89532) promoted by ammonium iodide. organic-chemistry.org These methods highlight the power of MCRs in rapidly building molecular complexity from simple starting materials. nih.govresearchgate.net

Advanced Catalytic Approaches in Pyrimidine Synthesis

Modern synthetic chemistry has seen the advent of powerful catalytic methods that enable more efficient and selective bond formations.

Photoredox Catalysis for C-H Arylation Reactions

Visible-light photoredox catalysis has emerged as a green and powerful tool for C-H functionalization. beilstein-journals.orguni-lj.siacs.org This methodology allows for the direct arylation of C-H bonds, avoiding the need for pre-functionalized starting materials. In the context of pyrimidine synthesis, a palladium-catalyzed, ruthenium-photoredox-mediated C-H arylation has been successfully applied to convert (6-phenylpyridin-2-yl)pyrimidines into singly arylated derivatives using phenyldiazonium tetrafluoroborate (B81430) as the aryl source. nih.gov This reaction is induced by LED light and is compatible with a range of functional groups. nih.gov The mechanism typically involves the generation of an aryl radical from the diazonium salt via a single-electron transfer (SET) from the excited photocatalyst. acs.org This radical then engages in the C-H arylation process. Metal-free versions of this reaction have also been developed, using organic dyes like eosin (B541160) Y as the photocatalyst. acs.orgnih.gov

| Substrate | Aryl Source | Catalyst System | Conditions | Product Type | Reference |

| (6-Phenylpyridin-2-yl)pyrimidines | Phenyldiazonium tetrafluoroborate | Pd-catalyst, Ru-photoredox catalyst | LED light | Arylated pyrimidine derivatives | nih.gov |

| Heteroarenes | 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborates | Eosin Y disodium (B8443419) salt | Green light (510 nm) | 3-Heteroaryl-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines | acs.org |

Strategies for Functionalization and Derivatization

Once the core this compound scaffold is assembled, further functionalization is often necessary to modulate its properties.

Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring can undergo various substitution reactions. Electrophilic substitution generally occurs at the C-5 position, especially when the ring is activated by electron-donating groups. researchgate.net For instance, pyrimidines with activating substituents can undergo halogenation and reactions with weaker electrophiles like diazonium salts. researchgate.net Nucleophilic aromatic substitution is also a key strategy, particularly for introducing substituents at the 2- and 4-positions of the pyrimidine ring. rsc.org For example, a chloro-substituted pyrimidine can react with a nucleophile to displace the chloride and form a new C-N, C-O, or C-S bond. This approach is fundamental in building a library of diverse pyrimidine derivatives for various applications. nih.gov

Modifications of the Phenylphenyl Moiety

Modifications to the phenylphenyl group of this compound are a key strategy to modulate the compound's properties. These modifications often involve introducing various substituents onto the terminal phenyl ring, which can significantly influence the molecule's electronic and steric characteristics.

One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.netjeolusa.com This reaction allows for the formation of a carbon-carbon bond between an aryl halide and an arylboronic acid. nih.govresearchgate.net For instance, derivatives of 4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one have been synthesized using Pd(PPh₃)₄ as a catalyst with various arylboronic acids. nih.gov This method is versatile and tolerates a wide range of functional groups.

Another significant modification involves the introduction of a hydroxyl group to create 4-[4-(4-phenylphenyl)pyrimidin-2-yl]phenol. The synthesis of this derivative typically involves a nucleophilic aromatic substitution reaction where 4-chloro-1,1'-biphenyl (B8660220) reacts with a pyrimidine derivative under basic conditions. Subsequent reactions are then performed to introduce the phenol (B47542) group.

Furthermore, the phenylphenyl moiety can be functionalized with groups like fluoro and iodo, as seen in 4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine. The incorporation of these halogens can enhance the molecule's potential for biological interactions, such as halogen bonding with protein active sites. The synthesis of such compounds can also be achieved through Suzuki-Miyaura coupling.

The following table summarizes some of the key modifications made to the phenylphenyl moiety and the synthetic methods employed:

| Derivative | Modification | Synthetic Method | Catalyst/Reagents | Reference |

| 4-Amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one | Aryl group introduction | Suzuki cross-coupling | Pd(PPh₃)₄, arylboronic acids | nih.gov |

| 4-[4-(4-Phenylphenyl)pyrimidin-2-yl]phenol | Hydroxyl group addition | Nucleophilic aromatic substitution | Base | |

| 4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine | Fluoro and Iodo group addition | Suzuki-Miyaura coupling | Palladium catalyst, base |

Hybrid System Development

The development of hybrid molecules that incorporate the this compound scaffold is a promising strategy in drug discovery. This approach aims to combine the pharmacological properties of the pyrimidine core with other bioactive moieties to create new compounds with enhanced efficacy, improved selectivity, or novel mechanisms of action. mdpi.comresearchgate.net

Pyrimidine derivatives are recognized as "privileged pharmacophores" due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netnih.gov By creating hybrid systems, researchers can leverage the established bioactivity of the pyrimidine core while introducing new functionalities from other heterocyclic systems or pharmacophores. mdpi.comresearchgate.netnih.gov

For example, hybrid molecules have been designed by linking the pyrimidine core to other heterocyclic rings like thiazole (B1198619) or imidazole. mdpi.commdpi.com The pyrimidine ring can mimic nucleobase structures and interact with nucleotide-binding sites, while the attached heterocycle can contribute to target selectivity and other beneficial properties. mdpi.com A study on indolyl-pyrimidine hybrids showed that the presence of a lipophilic substituent on the phenyl ring of either the pyrimidine or an attached thiazolidine (B150603) scaffold enhanced anticancer activity. nih.gov

The development of these hybrid systems often involves multi-step synthetic sequences. For instance, a series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives were synthesized through a multi-step process that included a nucleophilic aromatic substitution followed by a Suzuki coupling reaction. frontiersin.org

The table below provides examples of hybrid systems based on the pyrimidine scaffold:

| Hybrid System | Combined Moieties | Potential Application | Reference |

| Indolyl-pyrimidine hybrids | Indole and Pyrimidine | Anticancer | nih.gov |

| Pyrimidine-thiazole hybrids | Pyrimidine and Thiazole | Anticancer | mdpi.com |

| Pyrimidine-imidazole hybrids | Pyrimidine and Imidazole | Anticancer | mdpi.com |

| Pyrimidine-piperazine-thiophene hybrids | Pyrimidine, Piperazine, and Thiophene | Anti-Alzheimer's disease | frontiersin.org |

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and developing new synthetic routes. While specific mechanistic studies for the synthesis of the parent compound are not extensively detailed in the provided context, the mechanisms of the key reactions used in the synthesis of its derivatives and related pyrimidine compounds are well-established.

The Suzuki-Miyaura coupling reaction is a cornerstone in the synthesis of many this compound derivatives. nih.govresearchgate.net The generally accepted mechanism for this palladium-catalyzed cross-coupling reaction involves a catalytic cycle that includes three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., a halogenated pyrimidine or phenyl derivative) to form a palladium(II) intermediate.

Transmetalation: The organoborane compound (e.g., a phenylboronic acid) reacts with the palladium(II) intermediate, transferring the organic group to the palladium center and forming a diorganopalladium(II) complex. This step typically requires a base.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

In the context of hybrid system development , particularly in natural product biosynthesis, the mechanism for the formation of pyrimidine scaffolds by hybrid Fatty Acid Synthase (FAS)-like and Non-Ribosomal Peptide Synthetase (NRPS) systems is an area of active investigation. paris-saclay.fr The precise way in which enzyme-bound substrates are brought together and cyclized to form the pyrimidine ring is complex and not yet fully understood. paris-saclay.fr Elucidating these mechanisms could enable the use of synthetic biology to create novel pyrimidine-containing compounds. paris-saclay.fr

For simpler pyrimidine syntheses, such as the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate, the reaction proceeds through a condensation mechanism. nih.gov Similarly, multi-component reactions, which are efficient for building molecular complexity in a single step, often involve a cascade of reactions. For example, a four-component reaction to form pyrazolo[3,4-d]pyrimidines involves nucleophilic addition, cyclization, and aromatization steps. beilstein-journals.org Two possible pathways for the final cyclization and oxidation steps have been proposed in some cases. beilstein-journals.org

Structural Characterization and Advanced Elucidation Techniques

Spectroscopic Analysis for Structural Determination

Spectroscopic methods provide detailed information about the molecular connectivity and the chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques including COSY, HSQC, HMBC, NOESY)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.

¹H NMR: A partial ¹H NMR spectrum for 4-([1,1'-biphenyl]-4-yl)pyrimidine has been reported in deuterated chloroform (B151607) (CDCl₃). The data indicates signals at δ 9.21 (singlet, 1H) and δ 8.70-8.69 (doublet, J = 4.0 Hz, 1H) rsc.org. However, the full spectrum detailing the signals for the biphenyl (B1667301) protons is not available. For the closely related compound, 4-(4-phenylphenyl)pyrimidine-2-amine , a complete ¹H NMR spectrum in DMSO-d₆ showed proton signals at δ 6.64 (br s, 2H, NH₂), 7.13 (d, 1H, J = 5.16 Hz), 7.35 (t, 1H, J = 7.35 Hz), 7.46 (t, 2H, J = 7.48 Hz), 7.71 (d, 2H, J = 7.22 Hz), 7.76 (d, 2H, J = 8.44 Hz), 8.13 (d, 2H, J = 8.44 Hz), and 8.29 (d, 1H, J = 5.16 Hz) bioinfopublication.org.

¹³C NMR: There is no published ¹³C NMR data for this compound. For comparison, the carbon spectrum of 2-cyanoimino-6-(1,1′-biphenyl-4-yl)-4-(p-flurophenyl)-3,4-dihydro-1H-pyrimidine shows signals for the pyrimidine (B1678525) ring carbons at approximately δ 157.0 (C-2), δ 53.3 (C-4), δ 99.4 (C-5), and δ 144.6 (C-6), with aromatic carbons appearing between δ 123.3 and 139.4 orientjchem.org.

2D NMR: No data from 2D NMR experiments such as COSY, HSQC, HMBC, or NOESY for this compound could be located in the surveyed literature. These techniques would be crucial for definitively assigning all proton and carbon signals and confirming the connectivity between the pyrimidine and biphenyl ring systems.

Interactive Data Table: ¹H NMR Data for this compound-2-amine bioinfopublication.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.29 | d | 5.16 | 1H | Ar-H (pyrimidine) |

| 8.13 | d | 8.44 | 2H | Ar-H (biphenyl) |

| 7.76 | d | 8.44 | 2H | Ar-H (biphenyl) |

| 7.71 | d | 7.22 | 2H | Ar-H (biphenyl) |

| 7.46 | t | 7.48 | 2H | Ar-H (biphenyl) |

| 7.35 | t | 7.35 | 1H | Ar-H (biphenyl) |

| 7.13 | d | 5.16 | 1H | Ar-H (pyrimidine) |

| 6.64 | br s | - | 2H | -NH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, one would expect to see characteristic absorption bands for C=C and C=N stretching vibrations from the aromatic rings and C-H stretching and bending modes.

No experimental IR spectrum for the title compound is available. However, for the 2-amino derivative, This compound-2-amine , characteristic IR peaks (KBr, cm⁻¹) were observed at 3457, 3300, 3156 (N-H stretching), 1629 (C=N stretching), 1563 (C=C stretching), and various bands for C-H bending (1461, 814, 772, 733, 690) bioinfopublication.org.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry - HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula.

While a study mentions that HRMS was performed on 4-([1,1'-biphenyl]-4-yl)pyrimidine , the specific data was not reported rsc.org. The calculated exact mass for the molecular formula C₁₆H₁₂N₂ is 232.1000. For the related compound This compound-2-amine (C₁₆H₁₃N₃), the observed mass (M+H⁺) was 248, consistent with its calculated molecular weight of 247.29 bioinfopublication.org.

Crystallographic Studies for Solid-State Structure

Crystallographic studies, particularly single-crystal X-ray diffraction, provide unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SC-XRD)

No published single-crystal X-ray diffraction data for this compound was found. Obtaining single crystals of suitable quality would be a prerequisite for such an analysis. This analysis would confirm the planarity or torsion between the pyrimidine and the two phenyl rings of the biphenyl moiety.

Analysis of Intermolecular Interactions and Crystal Packing

Without a crystal structure, the analysis of intermolecular interactions and crystal packing for this compound remains speculative. Based on its structure, one could anticipate that π-π stacking interactions between the aromatic pyrimidine and biphenyl rings would be a dominant force in the crystal packing. Hydrogen bonding would not be a primary directional force, unlike in its 2-amino derivative, but weak C-H···N interactions could play a role in stabilizing the crystal lattice.

Electronic and Photophysical Properties

Investigation of Optical Absorption and Emission Characteristics

The optical properties of phenylpyrimidine derivatives are marked by absorption in the ultraviolet-visible range and notable emission characteristics, which are sensitive to the molecular environment.

Fluorescence and Luminescence Phenomena

Derivatives of diphenylpyrimidine are recognized for their fluorescent properties. The connection of a donor group to the pyrimidine (B1678525) acceptor core can create push-pull systems with distinct photophysical behaviors. frontiersin.org For instance, studies on 4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidine (D1) and 4-[4-(4-N,N-diphenylaminophenyl)phenyl]-2,6-diphenylpyrimidine (D2) show that the nature of the donor group significantly influences their emissive properties. frontiersin.org In non-polar solvents, these compounds exhibit high fluorescence quantum yields (ΦF). frontiersin.org However, a significant quenching of fluorescence is observed for D1 as solvent polarity increases, a phenomenon less pronounced in D2. frontiersin.orgresearchgate.net This behavior is attributed to the formation of a twisted intramolecular charge-transfer (TICT) state in polar solvents, which provides a non-radiative decay pathway. frontiersin.org

The emission can be tuned based on the substitution pattern on the pyrimidine ring. For example, 4,6-diphenylpyrimidine (B189498) derivatives have been synthesized that exhibit blue fluorescence. vu.lt A derivative with 4-ethoxyphenyl groups at the 4 and 6 positions showed strong blue fluorescence at 456 nm with a high quantum yield of 55% in THF. vu.lt Another derivative featuring bulky 4-biphenyl units demonstrated fluorescence at 425 nm and 445 nm in THF, with a quantum yield of 9.8%. vu.lt Compounds designed for thermally activated delayed fluorescence (TADF) have also been developed, with a 4,6-diphenylpyrimidine derivative showing a maximum photoluminescence emission at 438 nm. nih.gov

| Compound | Emission Max (λem) | Quantum Yield (ΦF) | Solvent/Conditions | Reference |

|---|---|---|---|---|

| 4,6-PhPMAF | 438 nm | - | Toluene | nih.gov |

| 2,6-PhPMAF | 458 nm | - | Toluene | nih.gov |

| 4,6-diphenylpyrimidine with 4-ethoxyphenyl groups | 456 nm | 55% | THF | vu.lt |

| 4,6-diphenylpyrimidine with 4-biphenyl groups | 425 nm, 445 nm | 9.8% | THF | vu.lt |

| D1 | 415 nm | 69.8% | Cyclohexane (B81311) | frontiersin.org |

| D2 | 443 nm | 65.4% | Cyclohexane | frontiersin.org |

Solvatochromic Effects

The intramolecular charge-transfer character of phenylpyrimidine derivatives leads to significant solvatochromism, where the absorption or emission spectra shift in response to the polarity of the solvent. researchgate.net A positive emission solvatochromism is typically observed, meaning a bathochromic (red) shift of the emission band occurs as solvent polarity increases. researchgate.net This is explained by the stabilization of the more polar excited state in polar solvents. researchgate.net

For example, a derivative known as 4,6-PhPMAF exhibits a strong solvatochromic red shift of its photoluminescence peak from 400 nm in non-polar cyclohexane to 530 nm in the highly polar solvent DMF. nih.govfrontiersin.org A similar but even stronger effect is seen in its isomer, 2,6-PhPMAF, which shifts from 410 nm in cyclohexane to 560 nm in DMF. nih.gov This positive solvatochromism is often accompanied by a broadening of the emission band and a decrease in emission intensity in more polar solvents. researchgate.net A multiparametric analysis of several 2,4,6-triarylpyrimidines confirmed that solvent dipolarity and basicity were the main factors responsible for the observed solvatochromism. researchgate.net

| Compound | Solvent | Dielectric Constant (ε) | PL Emission Max (nm) | Reference |

|---|---|---|---|---|

| 4,6-PhPMAF | Cyclohexane | 2.02 | 400 | nih.govfrontiersin.org |

| DMF | 36.7 | 530 | nih.govfrontiersin.org | |

| 2,6-PhPMAF | Cyclohexane | 2.02 | 410 | nih.gov |

| DMF | 36.7 | 560 | nih.gov |

Exploration of Nonlinear Optical (NLO) Properties

The push-pull electronic structure inherent in many pyrimidine derivatives makes them a significant subject of research for nonlinear optical (NLO) applications. researchgate.netnih.gov These materials can interact with intense electromagnetic fields, like those from lasers, to produce a nonlinear response, which is crucial for technologies in optoelectronics and photonics. nih.govdiva-portal.org The pyrimidine ring acts as an effective electron-withdrawing group, which is a key component in designing molecules with large NLO responses. researchgate.net

Second Harmonic Generation (SHG)

Second harmonic generation is a second-order NLO process where two photons of a certain frequency are combined to generate a single new photon with twice the frequency. rsc.org There is significant interest in pyrimidine-based push-pull chromophores for SHG applications. researchgate.net While extensive research highlights the potential of this class of compounds, specific SHG coefficient values for 4-(4-Phenylphenyl)pyrimidine itself are not detailed in the surveyed literature. However, the general consensus is that the molecular engineering of pyrimidine chromophores, by modifying donor-acceptor strengths and the π-conjugated system, is a promising strategy for developing materials with high SHG activity. researchgate.net

Two-Photon Absorption (TPA)

Two-photon absorption is a third-order NLO process where a molecule absorbs two photons simultaneously, a process proportional to the square of the light intensity. rsc.org Pyrimidine derivatives, particularly those with a branched structure, have been identified as effective TPA chromophores. researchgate.netrsc.org

| Compound Type | Max TPA Cross-Section (δTPA) | Solvent | Reference |

|---|---|---|---|

| Three-branched diphenylamino styrylpyrimidine | ~500 GM | Dichloromethane | rsc.org |

Frontier Molecular Orbital (FMO) Analysis and Electronic Behavior

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic behavior and reactivity of molecules. irjweb.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap (ΔE), provide insights into charge transfer interactions and electronic properties. researchgate.net

For pyrimidine derivatives, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting pyrimidine ring. rsc.org This spatial separation of the frontier orbitals is characteristic of a push-pull system and is fundamental to its charge-transfer properties. rsc.org

Theoretical calculations using Density Functional Theory (DFT) are commonly employed to determine these values. irjweb.com For a pyrimidine derivative, N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, DFT calculations yielded a HOMO energy of -6.2613 eV and a LUMO energy of 0.8844 eV. irjweb.com In diphenylpyrimidine-based TADF emitters, the calculated energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is a critical parameter. Small ΔEST values (e.g., 0.17 eV to 0.27 eV) are crucial for efficient reverse intersystem crossing (RISC), a key process in TADF. nih.gov The HOMO and LUMO energy levels for various six-membered aryl cycles, including pyrimidine, have been calculated, providing a basis for designing functional materials for applications like organic light-emitting diodes (OLEDs). researchgate.net

| Compound / System | Property | Calculated Value (eV) | Method | Reference |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | EHOMO | -6.2613 | DFT/B3LYP/6-311++G(d,p) | irjweb.com |

| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | ELUMO | 0.8844 | DFT/B3LYP/6-311++G(d,p) | irjweb.com |

| 4,6-PhPMAF | ΔEST | 0.27 | DFT | nih.gov |

| 2,6-PhPMAF | ΔEST | 0.17 | DFT | nih.gov |

Structure-Property Relationships in Optoelectronic Contexts

The unique arrangement of aromatic moieties in this compound establishes its potential for use in optoelectronic materials. The structure is composed of a biphenyl (B1667301) group linked to a pyrimidine ring. This combination of an electron-rich biphenyl unit and an electron-deficient pyrimidine ring is a classic example of a donor-acceptor (D-A) architecture, which is fundamental to many functional organic electronic materials.

The pyrimidine ring, a diazine, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This π-deficiency makes the pyrimidine moiety a strong electron acceptor. frontiersin.orgnih.gov Conversely, the biphenyl group acts as the electron-donating component, capable of providing extended π-conjugation. vulcanchem.com The electronic communication between these two units dictates the compound's photophysical behavior, including its absorption and emission characteristics.

In related donor-acceptor systems, the connection of a donor moiety to a pyrimidine acceptor gives rise to intramolecular charge transfer (ICT) upon photoexcitation. frontiersin.orgnih.gov This ICT process is highly sensitive to the molecular environment and the specific nature of the donor and acceptor units. For instance, in compounds like 4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidine, a drastic fluorescence quenching is observed as solvent polarity increases. This is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides a non-radiative decay pathway. frontiersin.org

The structural rigidity and planarity of the molecule are critical for its electronic properties. The biphenyl group connected to the pyrimidine core creates a relatively planar structure that facilitates π-π stacking interactions in the solid state, which is an important factor for charge transport in organic electronic devices. vulcanchem.com

The electronic and photophysical properties can be fine-tuned by modifying the molecular structure. Introducing different substituents to the pyrimidine or phenyl rings can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the material's band gap, absorption, and emission wavelengths. rsc.orgsemanticscholar.org For example, pyrimidine derivatives substituted with electron-donating groups through π-conjugated linkers are often highly fluorescent and sensitive to external stimuli. frontiersin.org

Research on similar pyrimidine-based push-pull systems provides insight into the expected properties of this compound. The following tables summarize key photophysical data for structurally related compounds, illustrating the influence of molecular structure on optoelectronic properties.

Table 1: Photophysical Properties of Related Pyrimidine Derivatives in Different Solvents

This table demonstrates the effect of solvent polarity on the absorption and emission characteristics of donor-acceptor pyrimidine systems. Data is based on findings for 4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidine (D1) and 4-[4-(4-N,N-diphenylaminophenyl)phenyl]-2,6-diphenylpyrimidine (D2). frontiersin.org

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

| D1 | Toluene | 387 | 464 | 4340 | 0.81 |

| THF | 388 | 512 | 6510 | 0.22 | |

| Acetonitrile | 386 | 567 | 8840 | 0.003 | |

| D2 | Toluene | 389 | 473 | 4620 | 0.79 |

| THF | 390 | 485 | 5060 | 0.77 | |

| Acetonitrile | 388 | 493 | 5560 | 0.71 |

Table 2: Electrochemical and Thermal Properties of Phenylpyrimidine Derivatives for OLEDs

This table shows the HOMO/LUMO energy levels and thermal stability of phenylpyrimidine derivatives designed as emitters for Organic Light-Emitting Diodes (OLEDs). The data illustrates how different donor moieties attached to the phenylpyrimidine core affect key parameters for device performance. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Glass Transition Temp. (T_g, °C) | Decomposition Temp. (T_d, °C) |

| PP1 | -5.48 | -2.62 | 2.86 | 134 | 457 |

| PP2 | -5.25 | -2.60 | 2.65 | 161 | 481 |

Note: PP1 and PP2 are derivatives of 2-phenylpyrimidine (B3000279) with triphenylamino and 4,4′-dimethoxytriphenylamino donor groups, respectively. nih.gov

Applications in Organic Electronic Materials

Utilization in Organic Light-Emitting Diodes (OLEDs)

The pyrimidine (B1678525) ring, being electron-deficient, is a common building block for materials used in OLEDs, often serving in electron-transporting or host materials. However, specific studies detailing the performance of 4-(4-Phenylphenyl)pyrimidine in OLEDs are not prominently available in the reviewed literature.

Role as Hole Transport Materials

Generally, materials used for hole transport layers (HTLs) in OLEDs are required to have suitable HOMO energy levels for efficient hole injection from the anode and effective hole mobility. While many organic compounds are designed for this purpose, there is no specific data or research found that investigates or confirms the use of this compound as a hole transport material.

Role as Host Materials in Emissive Layers

Host materials in the emissive layer of an OLED play a critical role in charge transport and energy transfer to the dopant emitter. They are typically required to have high triplet energy to confine excitons on the phosphorescent guest molecules. Although the pyrimidine scaffold is used in designing host materials, there are no specific reports on the application of this compound for this purpose.

Potential in Organic Field-Effect Transistors (OFETs) and Thin-Film Transistors (TFTs)

Organic field-effect transistors (OFETs) and thin-film transistors (TFTs) are key components in flexible electronics and displays. The performance of these devices is highly dependent on the charge carrier mobility of the organic semiconductor used. While various organic molecules are being explored for these applications, there is a lack of specific research on the synthesis and characterization of this compound for use in OFETs or TFTs.

Role in Organic Photovoltaics (OPVs) and Solar Cells

In the field of organic photovoltaics (OPVs), organic materials are used as donors and acceptors to facilitate charge separation and transport upon light absorption. The electronic properties of pyrimidine derivatives make them interesting candidates for acceptor materials. However, there is no available research that specifically evaluates the performance of this compound in OPV or solar cell devices.

Integration in Sensors and Chemsensors

The development of sensors and chemosensors often relies on the interaction of an analyte with an organic molecule, leading to a detectable change in optical or electronic properties. Pyrimidine-based compounds have been explored for their sensing capabilities. Nevertheless, specific studies on the integration of this compound into sensor or chemosensor architectures have not been identified in the current body of scientific literature.

Crystal Engineering and Supramolecular Assembly for Functional Materials

Crystal engineering and the study of supramolecular assembly are crucial for controlling the solid-state packing of organic molecules, which in turn influences their electronic properties and suitability for various applications. The planar structure of the phenyl and pyrimidine rings in this compound suggests potential for interesting intermolecular interactions, such as π-π stacking. However, there are no specific crystallographic studies or detailed reports on the supramolecular assembly of this compound for the development of functional materials.

Information on "this compound" for the Specified Applications is Not Currently Available in Publicly Accessible Scientific Literature.

Despite a comprehensive search for scientific data regarding the applications of the chemical compound This compound in organic electronic materials, no specific information was found within publicly accessible resources that pertains to the design, construction, or solid-state reactivity control of its crystalline materials.

The performed searches did not yield any relevant results that would allow for a thorough and scientifically accurate discussion on the topics outlined. The available literature focuses on other pyrimidine derivatives or discusses the applications of different compounds in the field of organic electronics.

Therefore, it is not possible to generate an article that adheres to the provided outline and content requirements due to the absence of foundational research findings on this compound for these specific applications in the public domain.

Biological Activity Research and Mechanistic Insights in Vitro Studies

In Vitro Assessment of Biological Activities

Derivatives of 4-(4-phenylphenyl)pyrimidine have demonstrated significant effects across several biological assays. The core structure, consisting of a pyrimidine (B1678525) ring linked to a biphenyl (B1667301) group, serves as a versatile pharmacophore, the activity of which can be finely tuned by various substitutions. ontosight.aiontosight.aiontosight.ai

The pyrimidine nucleus is a cornerstone in the development of anticancer agents due to its structural similarity to the nucleotide bases of DNA and RNA. bioinfopublication.org Derivatives of this compound have shown significant antiproliferative activity against a range of human cancer cell lines. The mechanisms underlying this cytotoxicity often involve the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle. ontosight.ai

Research has shown that certain phenylpyrazolo[3,4-d]pyrimidine derivatives can effectively induce apoptosis in cancer cells. For instance, one such derivative, when tested on the MCF-7 breast cancer cell line, not only inhibited tumor growth but also strongly induced apoptosis and suppressed cell cycle progression, leading to DNA fragmentation. mdpi.com Studies on other pyrimidine analogues have demonstrated that they can trigger apoptosis through various pathways, including caspase-dependent mechanisms and by altering the mitochondrial membrane potential.

Cell cycle arrest is another key mechanism through which these compounds exert their anticancer effects. By halting the cell cycle at specific checkpoints, they prevent the proliferation of cancerous cells. For example, some pyrimidine derivatives have been found to cause cell cycle arrest at the G1 or G2/M phases. mdpi.comresearchgate.net A study on 2-aminopyrimidine (B69317) derivatives showed that the most potent compound induced apoptosis and arrested the cell cycle at the G2/M phase in EC-109 cells.

The table below summarizes the antiproliferative activity of selected pyrimidine derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Phenylpyrazolo[3,4-d]pyrimidine derivative (5i) | MCF-7 (Breast) | Apoptosis Induction | 36.06% apoptotic cells after 24h | mdpi.com |

| 4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol | HeLa (Cervical) | Cell Cycle Arrest | DNA damage response at 10.0 µM | |

| 4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine | Colorectal Cancer Cells | Cell Cycle Arrest | Arrest at G1 phase | |

| Phenylpyrazolo[3,4-d]pyrimidine derivative | HCT-116 (Colon) | IC₅₀ | 2.80 µM | ekb.eg |

| Phenylpyrazolo[3,4-d]pyrimidine derivative | HepG-2 (Liver) | IC₅₀ | 4.10 µM | ekb.eg |

The this compound scaffold has also been investigated for its potential to combat microbial infections. Pyrimidine derivatives have been reported to possess a wide array of antimicrobial activities, including antibacterial and antifungal properties. ontosight.aibioinfopublication.orgresearchgate.netresearchgate.netnih.gov

The antimicrobial potential stems from the ability of the pyrimidine core to interfere with essential biological processes in microorganisms. Studies on pyrazolo[3,4-d]pyrimidine derivatives have shown moderate to excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. researchgate.net For example, one study identified a pyrazolo[3,4-d]pyrimidine derivative that exhibited superior antimicrobial activity compared to standard antibiotics like ampicillin (B1664943) and gentamicin (B1671437) against strains such as Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus fumigatus, and Candida albicans. researchgate.net

The table below presents the minimum inhibitory concentration (MIC) values for a specific this compound derivative against common bacterial strains, highlighting its potential as an antibacterial agent.

Table 2: Antibacterial Efficacy of a 4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

The antiviral potential of pyrimidine derivatives, including those with a biphenyl moiety, is a significant area of research. These compounds have shown efficacy against a variety of viruses, most notably Human Immunodeficiency Virus (HIV) and human cytomegalovirus (HCMV). mdpi.comkuleuven.berupress.orgscientificarchives.commathnet.rumdpi.comnih.gov

Derivatives known as diarylpyrimidines (DAPYs), which include a biphenyl group, have been developed as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. mdpi.comkuleuven.be These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inhibiting its function and thus preventing viral replication. kuleuven.bekuleuven.be For instance, compound 7d in one study, an oxime-biphenyl-DAPY, was found to be exceptionally potent against both wild-type HIV-1 (EC₅₀ = 12.1 nM) and the E138K mutant strain (EC₅₀ = 0.0270 µM), with low cytotoxicity. kuleuven.be Similarly, another study identified compound 10p as a potent inhibitor of wild-type HIV-1 (EC₅₀ = 0.027 µM). mdpi.com

Furthermore, certain pyrrolo[2,3-d]pyrimidine derivatives have demonstrated activity against human cytomegalovirus and herpes simplex virus type 1. nih.gov Research has also highlighted the potential of pyrimido[4,5-d]pyrimidines as effective agents against human coronavirus 229E (HCoV-229E). mdpi.com

Pyrimidine derivatives have been recognized for their anti-inflammatory and analgesic properties. nih.govnih.govijpcbs.comajol.infonih.govresearchgate.net The mechanism of action for their anti-inflammatory effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the production of prostaglandins—hormone-like substances involved in inflammation. nih.govnih.gov

Several pyrimidine-based compounds have been developed as anti-inflammatory drugs. nih.gov Studies on newly synthesized 2,4,6-trisubstituted pyrimidines revealed that some derivatives exhibit potent anti-inflammatory and analgesic activity, comparable to the standard drug ibuprofen. nih.gov For example, compound 5b (2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine) and 5d (2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine) were identified as highly potent. nih.gov It was often observed that compounds with strong anti-inflammatory effects also showed significant analgesic activity. nih.gov

The table below summarizes the anti-inflammatory activity of selected pyrimidine derivatives.

Table 3: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b) | Carrageenan-induced paw edema | Potent anti-inflammatory activity | nih.gov |

| 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine (5d) | Carrageenan-induced paw edema | Potent anti-inflammatory activity | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives (3a, 3b, 4b, 4d) | COX Enzyme Inhibition | Suppressed COX activity | nih.gov |

| Pyrimidine derivative L1 | COX-2 Inhibition | High selectivity towards COX-2 | nih.gov |

The this compound scaffold has been identified as a privileged structure for the design of kinase inhibitors, which are crucial in cancer therapy. mdpi.com These derivatives have been shown to inhibit a variety of enzymes involved in cell signaling and proliferation, such as Src Kinase, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). ekb.egontosight.aithno.orgnih.govgoogle.comrsc.orgekb.egkindai.ac.jp

Phenylpyrazolo[3,4-d]pyrimidine-based compounds have been developed as multitarget kinase inhibitors. mdpi.comthno.org For example, a derivative known as LL6 was synthesized to co-target IGF-1R, Src, and AXL kinases, demonstrating inhibitory effects on the viability of non-small cell lung cancer (NSCLC) cells with IC₅₀ values around 2.5 μM. thno.org Other pyrazolopyrimidine derivatives have shown modest inhibitory activity against Src kinase, with IC₅₀ values ranging from 21.7 to 192.1 µM. nih.gov The pyrazolo[3,4-d]pyrimidine compound PP2 is a known competitive inhibitor of ATP binding to Src. pancreapedia.org

Inhibition of EGFR and VEGFR2 is a key strategy in anticancer drug development. ekb.egekb.eg Phenylpyrazolo[3,4-d]pyrimidine analogs have been evaluated for their inhibitory effects on these targets, with some compounds showing potent, dual inhibition. ekb.eg For instance, compound 5i from a study was identified as a potent non-selective dual EGFR/VEGFR2 inhibitor with IC₅₀ values of 0.3 µM and 7.60 µM, respectively. ekb.eg While specific inhibition data for this compound against MARK4 and Topoisomerase-II is not detailed in the provided context, the broad kinase inhibitory profile of the pyrimidine scaffold suggests this is a plausible area for future investigation.

Table 4: Enzyme Inhibitory Activity of Selected Pyrimidine Derivatives

| Derivative Class | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Phenylpyrazolo[3,4-d]pyrimidine (5i) | EGFR | 0.3 µM | ekb.eg |

| Phenylpyrazolo[3,4-d]pyrimidine (5i) | VEGFR2 | 7.60 µM | ekb.eg |

| Phenylpyrazolo[3,4-d]pyrimidine (LL6) | Src/IGF-1R/AXL | ~2.5 µM (Cell viability) | thno.org |

| Phenylpyrazolopyrimidine (10) | c-Src | 60.4 µM | nih.gov |

| Phenylpyrazolo[3,4-d]pyrimidine derivative | Topoisomerase-II | Potent Inhibition | mdpi.com |

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound derivatives, SAR investigations have provided valuable insights into how different substituents on the pyrimidine and biphenyl rings influence their therapeutic effects. mdpi.comnih.govmdpi.comscispace.comnih.govrsc.orgcnjournals.commdpi.com

In the context of antiviral activity , particularly as HIV-1 NNRTIs, the biphenyl moiety has been shown to form strong π-π stacking interactions within the reverse transcriptase binding pocket. mdpi.comkuleuven.be SAR studies on biphenyl-DAPYs revealed that substitutions on the biphenyl ring are critical. For example, a 4'-cyano (CN) group on the biphenyl ring was predicted to form an additional hydrogen bond, enhancing antiviral potency. mdpi.com The electronic nature and position of substituents are key, with an observed activity order of CN > F ≈ Cl > CH₃ > OCH₃ at the 4'-position. mdpi.com

For anti-inflammatory activity , SAR studies on 2,4,6-trisubstituted pyrimidines showed that the nature and position of substituents on the phenyl ring at the 6-position significantly impact potency. Electron-withdrawing groups, such as in 2,4-dichlorophenyl and 3-bromophenyl derivatives, resulted in the most potent anti-inflammatory and analgesic compounds. nih.gov In another series, the introduction of a fluoro substituent at the meta or para position of the N-phenyl ring resulted in good analgesic activity, whereas substitution at the ortho position diminished it. ijpcbs.com

In the realm of enzyme inhibition , SAR for pyrazolo[1,5-c]pyrimidine (B12974108) derivatives as angiotensin II receptor antagonists highlighted the importance of specific alkyl substituents at the 5- and 7-positions for oral activity. nih.gov For pyrimidine-based VEGFR-2 inhibitors, a spacer of three to five bonds between the heteroaryl core and the hydrogen-bond donating/accepting region often leads to better inhibition. rsc.org

These SAR studies underscore that the biological activity of the this compound scaffold is highly tunable, allowing for the rational design of derivatives with enhanced potency and selectivity for various therapeutic targets. nih.gov

Impact of Substituent Modifications on Activity Profiles

The biological activity of compounds featuring the this compound scaffold is profoundly influenced by the type and position of chemical groups attached to this core structure. benthamdirect.comnih.gov Structure-activity relationship (SAR) studies systematically alter the molecule's structure to identify which modifications enhance or diminish its desired biological effects. ontosight.ainih.govnih.gov

Research has demonstrated that the pyrimidine nucleus is a promising lead structure for synthesizing compounds to treat a range of diseases. benthamdirect.comnih.gov The activity profile of these derivatives is highly dependent on the substituents. For instance, the introduction of various functional groups can confer potent anti-inflammatory, antimicrobial, or anticancer properties. ontosight.ainih.govresearchgate.net

A notable area of investigation is the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory effects. mdpi.com High levels of COX-2 expression are associated with pathological states like inflammation and certain cancers. mdpi.com Derivatives of pyrimidine have shown potential as a scaffold for potent and selective COX-2 inhibitors. mdpi.comrsc.org In one series of trifluoromethyl-substituted pyrimidines, modifications led to the identification of highly potent and selective COX-2 inhibitors. rsc.org SAR analysis of pyrimidine derivatives has shown that the introduction of a sulfonamide phenyl group can lead to high COX-2 inhibitory activity, with potencies comparable to the established drug Celecoxib. mdpi.com

Similarly, modifications to the pyrimidine scaffold are crucial in developing inhibitors for other enzymes, such as dihydrofolate reductase (DHFR), a key target for antimicrobial drugs. nih.gov The vast majority of DHFR inhibitors feature a 2,4-diamino substitution on a pyrimidine ring or a bioisosteric equivalent. nih.govresearchgate.net The addition of groups like halogens (e.g., fluorine, chlorine) or methoxy (B1213986) moieties to the phenyl ring of related quinoline (B57606) clubbed pyrimidine molecules has been found to increase antimicrobial activity. nih.gov

Table 1: Impact of Substituent Groups on the Biological Activity of Pyrimidine Scaffolds

| Scaffold/Derivative Class | Substituent(s) | Target/Activity | Key Finding | Reference(s) |

| Pyrimidine-5-carbonitriles | Sulfonamide phenyl derivatives | COX-2 Inhibition | Electron-withdrawing groups enhance activity; potency similar to Celecoxib. | mdpi.com |

| Trifluoromethyl-pyrimidines | Fluorobenzyl groups | COX-2 Inhibition | Resulted in highly potent and selective inhibitors. | rsc.org |

| Pyrimidine-clubbed Benzimidazoles | 2,4-diamino substitution | DHFR Inhibition | The 2,4-diamino feature is critical for DHFR inhibitory activity. | nih.gov |

| Pyrimidine-4-carboxamides | (S)-3-phenylpiperidine | NAPE-PLD Inhibition | Conformational restriction increased inhibitory potency 3-fold. | nih.govnih.gov |

| Pyrimidine-4-carboxamides | (S)-3-hydroxypyrrolidine | NAPE-PLD Inhibition | Reduced lipophilicity and increased activity 10-fold. | nih.govnih.gov |

Conformational Influences on Biological Response

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. For flexible molecules like this compound, which has a rotatable bond between the two phenyl rings and between the phenyl and pyrimidine rings, the molecule can exist in various spatial arrangements. acs.org However, typically only one specific conformation, known as the bioactive conformation, is responsible for the desired biological effect.

The conformation of biphenyl and related structures is a classic example of how crystal-field effects can influence molecular geometry, leading to a preference for a coplanar arrangement in the solid state, whereas in the gas phase, a twisted conformation is often favored. acs.org Studies on biphenyl-like ligands have shown that bonded interactions, rather than non-bonded ones, are primarily responsible for the observed conformational preferences. cdnsciencepub.comcdnsciencepub.com The energy profile of phenyl-substituted diazines, such as phenylpyrimidine, is influenced by the position of the nitrogen atoms, which can create repulsive lone pair-lone pair interactions that destabilize certain planar conformations. nih.gov

Medicinal chemists often seek to rigidify a flexible molecule to lock it into its bioactive conformation. This can increase potency and selectivity for its target. nih.govnih.gov Conformational restriction of an N-methylphenethylamine group by replacing it with a more rigid (S)-3-phenylpiperidine structure in one series of pyrimidine-4-carboxamides led to a threefold increase in inhibitory potency. nih.govnih.gov This strategy reduces the entropic penalty of binding, as the molecule does not need to "freeze" into the correct shape upon interacting with its target protein.

Computational Modeling for Biological Interactions

Computational modeling has become an indispensable tool in drug discovery, allowing researchers to visualize and predict how a molecule like this compound and its derivatives might interact with a biological target at the atomic level. ontosight.ainih.govmdpi.com These in silico methods can guide the design of new compounds and provide insights into the mechanisms of action. nih.gov

Molecular Docking Studies for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.complos.org This method helps to understand the binding process and affinity for the target. nih.gov For derivatives of the this compound scaffold, docking studies have been instrumental in elucidating their interactions with various enzyme active sites.

Key biological targets for pyrimidine-based inhibitors include cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer. tandfonline.comrsc.orgnih.gov The pyrimidine scaffold is considered an adenine (B156593) bioisostere, allowing it to mimic ATP and interact with the kinase hinge region, a critical part of the ATP-binding site. tandfonline.commdpi.com Docking studies of pyrimidine derivatives into the CDK2 active site have shown that they form crucial hydrogen bonds with hinge region residues like Leu83. mdpi.comnih.gov

Another important target is COX-2. Molecular docking studies of pyrimidine-based COX-2 inhibitors have provided theoretical support for experimental structure-activity relationship data. rsc.org These simulations help visualize how substituents, such as fluorobenzyl groups, fit into the catalytic site of COX-2 and contribute to binding affinity and selectivity over the COX-1 isoform. rsc.org

Docking simulations have also been applied to pyrimidine derivatives targeting dihydrofolate reductase (DHFR). nih.govsciencescholar.us These studies help to screen potential inhibitors and select promising candidates for synthesis and further testing. nih.govsciencescholar.us The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex.

Table 2: Summary of Molecular Docking Studies on Pyrimidine Scaffolds

| Derivative Class | Protein Target | Key Interactions / Findings | Reference(s) |

| Phenylpyrimidine Analogues | Cyclin-Dependent Kinase 2 (CDK2) | Pyrimidine core forms hydrogen bonds with the hinge region (e.g., Leu83). | mdpi.comnih.gov |

| Pyrazolo[3,4-d]pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | Scaffold acts as an adenine bioisostere, binding in the ATP pocket. | tandfonline.com |

| Fluorobenzyl-pyrimidines | Cyclooxygenase-2 (COX-2) | Provided theoretical support for SAR, showing how substituents fit the active site. | rsc.org |

| Pyrimidine-clubbed Benzimidazoles | Dihydrofolate Reductase (DHFR) | Used to screen potential inhibitors and predict binding modes prior to synthesis. | nih.gov |

| 4-(Biphenyl-4-yl)pyridine Derivatives | Staphylococcus epidermidis protein | Identified key binding interactions and affinity for the bacterial protein target. | nih.gov |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic view. MD simulations track the movements and interactions of atoms in the complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.govmdpi.comresearchgate.net

In the context of designing new glycogen (B147801) synthase kinase 3 (GSK-3) inhibitors based on an aminopyrimidine scaffold, MD studies were performed on the most promising candidates identified through docking. The simulations confirmed that the designed compounds could establish stable interactions, including specific halogen bonds, with the enzyme's active site. nih.gov Similarly, MD simulations of a 2-phenylpyrimidine (B3000279) series targeting PDE4B confirmed the stability of the docked complex and the predicted active conformation. researchgate.net These simulations provide a crucial check on the results of static docking and can reveal subtle conformational changes that are important for biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Phenylphenyl)pyrimidine and its derivatives?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. Key methods include:

- Suzuki-Miyaura Coupling : Utilizes aryl boronic acids and halogenated pyrimidine precursors with palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions. This method achieves high regioselectivity for biphenyl substitution .

- Ullmann-type Reactions : Copper-catalyzed coupling of aryl halides with pyrimidine intermediates under high temperatures (120–150°C) to introduce phenyl groups .

- Boron-Containing Intermediates : Boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enable cross-coupling for functionalization at the 6-position of the pyrimidine ring .

- Table 1 : Synthetic Routes Comparison

| Method | Key Reagents/Conditions | Yield Range | Advantages |

|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst, aryl boronic acid | 70–85% | High selectivity, mild conditions |

| Ullmann-type | Cu catalyst, high temperature | 50–65% | Broad substrate compatibility |

| Boronate coupling | Boronates, base, Pd catalyst | 60–75% | Versatile for derivatization |

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation involves:

- X-ray Diffraction (XRD) : Determines crystal packing and substituent orientations, revealing planar pyrimidine cores with dihedral angles between phenyl rings .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 4- and 6-phenyl groups via aromatic proton splitting patterns) .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, distinguishing isomers .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial screening includes:

- Kinase Inhibition Assays : Evaluated against tyrosine kinases (e.g., EGFR) via fluorescence polarization, showing IC₅₀ values in the micromolar range .

- Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) assessments against Gram-positive bacteria (e.g., S. aureus) using broth dilution methods .

- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa) to assess selectivity indices .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Modify Substituents : Introduce electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) at the 4-phenyl position to assess effects on kinase binding .

- Vary Heterocyclic Cores : Replace pyrimidine with thieno[2,3-d]pyrimidine to enhance π-π stacking with target enzymes .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

Q. What computational methods resolve discrepancies between experimental and theoretical data?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates optimized geometries and frontier molecular orbitals (HOMO/LUMO) to validate experimental bond lengths and angles .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility to explain deviations in NMR or XRD data .

- QSAR Models : Correlate substituent electronegativity with bioactivity to reconcile conflicting inhibition results .

Q. How to optimize pharmacokinetic properties of this compound derivatives?

- Methodological Answer :

- Lipophilicity Adjustments : Introduce polar groups (e.g., -OH, -NH₂) to improve aqueous solubility while maintaining logP < 5 .

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays. Fluorination at key positions reduces oxidative degradation .

- Bioavailability Testing : Perform parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption .

Data Contradiction Analysis

Q. How to address conflicting results in biological activity across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

- Validate Target Engagement : Use surface plasmon resonance (SPR) to confirm direct binding to kinases, ruling out off-target effects .

- Reproduce in Multiple Models : Test antimicrobial activity across bacterial strains (e.g., E. coli vs. P. aeruginosa) to identify species-specific efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.